molecular formula C31H29ClN4O2S B11082566 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11082566
M. Wt: 557.1 g/mol
InChI Key: UOWCOWFVWSFHOC-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound that belongs to the class of triazacyclopenta[cd]azulenes This compound is characterized by its unique structure, which includes multiple aromatic rings and various functional groups such as chloro, ethoxy, methoxy, and carbothioamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the triazacyclopenta[cd]azulene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro, ethoxy, and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions using reagents such as chlorobenzene, ethoxybenzene, and methoxybenzene.

    Formation of the carbothioamide group: This is achieved by reacting the intermediate compound with thiocarbamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorobenzene in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Medicine

In medicinal chemistry, it is being investigated for its potential as an anti-cancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-1-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
  • 4-(4-bromophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-(4-ethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide lies in its specific combination of functional groups and its structural framework. This combination allows for unique interactions with biological targets and distinct chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C31H29ClN4O2S

Molecular Weight

557.1 g/mol

IUPAC Name

6-(4-chlorophenyl)-N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H29ClN4O2S/c1-3-38-25-17-13-23(14-18-25)33-30(39)28-27(20-7-11-22(32)12-8-20)26-6-4-5-19-35-29(34-36(28)31(26)35)21-9-15-24(37-2)16-10-21/h7-18H,3-6,19H2,1-2H3,(H,33,39)

InChI Key

UOWCOWFVWSFHOC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)Cl

Origin of Product

United States

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